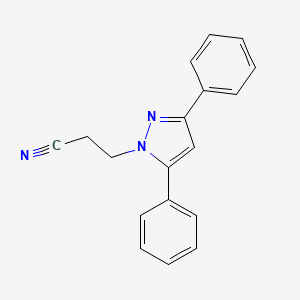
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile
Overview
Description
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile, also known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPP is a pyrazole derivative that has been synthesized through different methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile varies depending on its application. In the case of its use as a fluorescent probe, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile forms a complex with metal ions, leading to a change in its fluorescence intensity. In the case of its use as an inhibitor of acetylcholinesterase, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile binds to the enzyme's active site, preventing the hydrolysis of acetylcholine. In the case of its use as a potential anticancer agent, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has been shown to have antioxidant properties, reducing oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile in lab experiments is its ease of synthesis and purification. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile is also a stable compound, making it easy to handle and store. However, one of the limitations of using 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile. One potential direction is the development of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile-based fluorescent probes for the detection of other metal ions. Another potential direction is the development of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile-based inhibitors for other enzymes. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile can also be further studied as a potential anticancer agent, with a focus on its mechanism of action and its effectiveness against different types of cancer cells. Finally, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile can be studied for its potential applications in the development of OLEDs, with a focus on improving its photophysical properties.
Scientific Research Applications
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has been extensively studied for its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, as an inhibitor of the enzyme acetylcholinesterase, and as a potential anticancer agent. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
properties
IUPAC Name |
3-(3,5-diphenylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c19-12-7-13-21-18(16-10-5-2-6-11-16)14-17(20-21)15-8-3-1-4-9-15/h1-6,8-11,14H,7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULOODIJOAAIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CCC#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



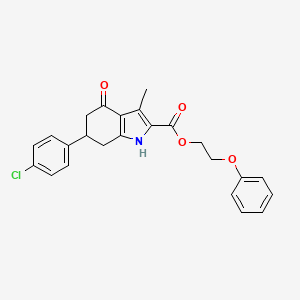
![2-{[2-(4-bromophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4722772.png)

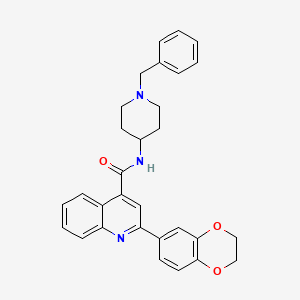
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4722787.png)

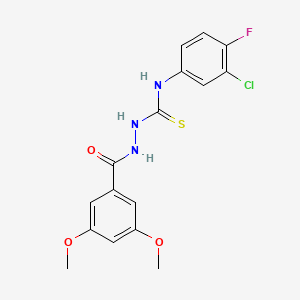
![methyl {5-[(5-nitro-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4722816.png)

![1-bromo-2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4722832.png)
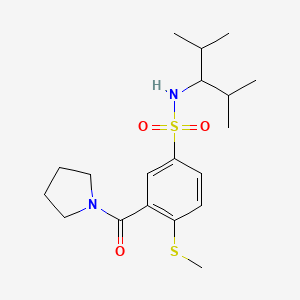
![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4722851.png)
![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B4722862.png)
